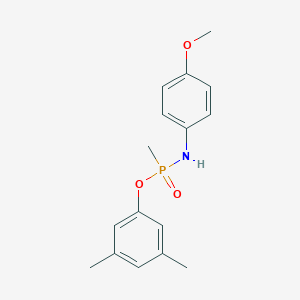
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMMPA is a phosphonate ester that is structurally similar to nerve agents, but it is not toxic and has no known medical applications.
Mecanismo De Acción
The mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not well understood. It is believed that 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate may act as a competitive inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. However, further research is needed to fully understand the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.
Biochemical and physiological effects:
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have no significant physiological effects in animals and humans. It is not toxic and has no known medical applications. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been shown to have a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is stable, non-toxic, and easy to handle. It also has a high affinity for acetylcholinesterase, which makes it a useful tool for the investigation of enzyme activity and protein-ligand interactions. However, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has some limitations. It is not a perfect model for nerve agents, as it does not have the same toxic effects. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate is not a natural substrate for acetylcholinesterase, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. One area of research is the investigation of the mechanism of action of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. Further studies are needed to fully understand how 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate interacts with acetylcholinesterase and other enzymes. Another area of research is the development of new sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the development of these sensors, but further research is needed to improve the sensitivity and selectivity of these devices. Finally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate could be used as a tool for the investigation of other enzymes and protein-ligand interactions. Its high affinity for acetylcholinesterase makes it a promising candidate for these types of studies.
Métodos De Síntesis
The synthesis of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate involves the reaction of 3,5-dimethylphenol with methylphosphonic dichloride and 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate. This synthesis method has been optimized to yield high purity and high yield of 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate.
Aplicaciones Científicas De Investigación
3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as a chemical warfare agent simulant. It has been used in the development of sensors and detectors for the detection of nerve agents. 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has also been studied for its potential use as a probe for the investigation of enzyme activity and protein-ligand interactions. Additionally, 3,5-dimethylphenyl N-(4-methoxyphenyl)-P-methylphosphonamidoate has been used as a model compound for the study of the reactivity and degradation of nerve agents.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO3P/c1-12-9-13(2)11-16(10-12)20-21(4,18)17-14-5-7-15(19-3)8-6-14/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZFYRPHHZANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(4-Methoxyphenyl)amino](methyl)phosphoryl}oxy)-3,5-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5618636.png)
![1-{2-[4-(4-fluorophenoxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618641.png)
![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)
![isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)
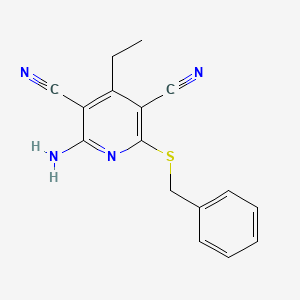
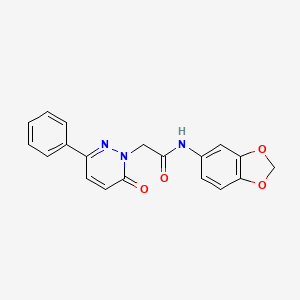

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
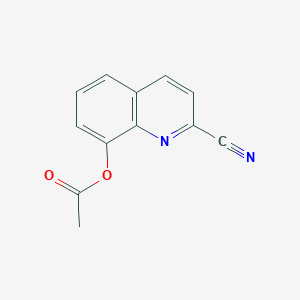

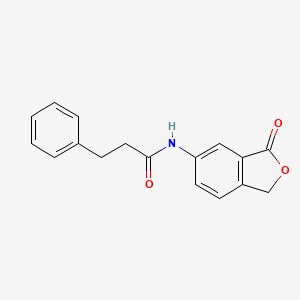
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)